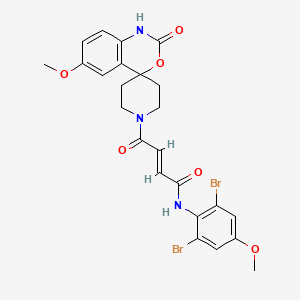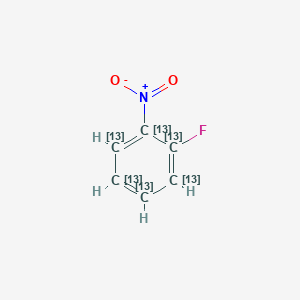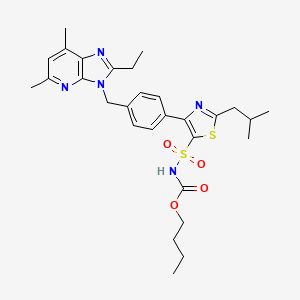
AT1R antagonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AT1R antagonist 2 is a compound that inhibits the angiotensin II type 1 receptor (AT1R). This receptor is a key component of the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. By blocking AT1R, this compound can prevent the effects of angiotensin II, a hormone that causes blood vessels to constrict and increases blood pressure. This makes this compound a valuable compound in the treatment of hypertension and related cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AT1R antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a biphenyl intermediate, which is then functionalized with various substituents to achieve the desired pharmacological properties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: AT1R antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols, which may be necessary for certain synthetic steps.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydride and various halides are employed under conditions that favor nucleophilic substitution.
Major Products: The major products formed from these reactions include various functionalized biphenyl derivatives, which are key intermediates in the synthesis of this compound .
Applications De Recherche Scientifique
AT1R antagonist 2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of AT1R antagonists and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the role of AT1R in various physiological processes, including blood pressure regulation and kidney function.
Medicine: this compound is studied for its potential therapeutic effects in treating hypertension, heart failure, and other cardiovascular diseases.
Mécanisme D'action
AT1R antagonist 2 exerts its effects by selectively binding to and inhibiting the AT1R. This prevents angiotensin II from activating the receptor, thereby blocking its vasoconstrictive and aldosterone-secreting effects. The inhibition of AT1R leads to vasodilation, reduced blood pressure, and decreased fluid retention. The molecular targets and pathways involved include the G protein-coupled receptor signaling pathway and the downstream effects on blood vessel constriction and fluid balance .
Comparaison Avec Des Composés Similaires
Losartan: The first AT1R antagonist developed, used to treat hypertension and diabetic nephropathy.
Valsartan: Another AT1R antagonist with similar uses but different pharmacokinetic properties.
Candesartan: Known for its long-lasting effects and use in heart failure treatment.
Uniqueness: AT1R antagonist 2 is unique in its specific binding affinity and selectivity for AT1R, which may result in fewer side effects compared to other AT1R antagonists. Its potential role in preventing viral uptake, as seen in studies related to SARS-CoV-2, also sets it apart from other compounds in this class .
Propriétés
Formule moléculaire |
C29H37N5O4S2 |
|---|---|
Poids moléculaire |
583.8 g/mol |
Nom IUPAC |
butyl N-[[4-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-2-(2-methylpropyl)-1,3-thiazol-5-yl]sulfonyl]carbamate |
InChI |
InChI=1S/C29H37N5O4S2/c1-7-9-14-38-29(35)33-40(36,37)28-26(32-24(39-28)15-18(3)4)22-12-10-21(11-13-22)17-34-23(8-2)31-25-19(5)16-20(6)30-27(25)34/h10-13,16,18H,7-9,14-15,17H2,1-6H3,(H,33,35) |
Clé InChI |
ZQCJVWMIJVNZDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NS(=O)(=O)C1=C(N=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


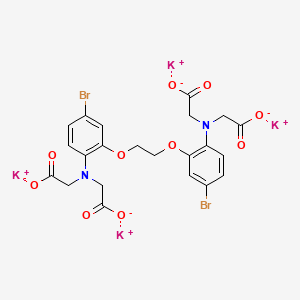
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
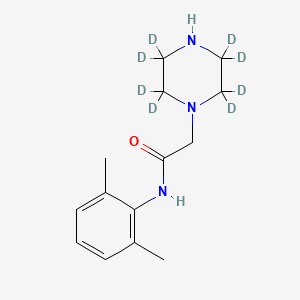
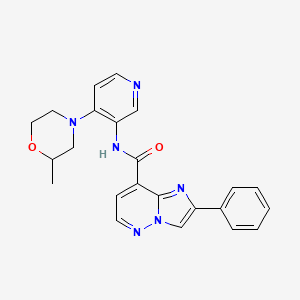
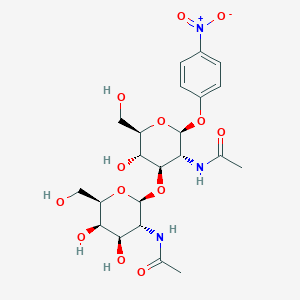
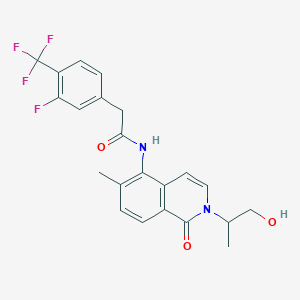


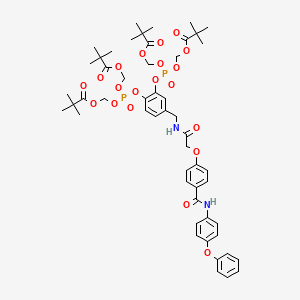
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)

